

Beyond Oncology: A Technical Guide to the Diverse Biological Activities of Catharanthine Tartrate

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577700

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid extracted from the Madagascar periwinkle (*Catharanthus roseus*), is widely recognized as a crucial precursor in the synthesis of the potent anti-cancer agents vinblastine and vincristine. However, a growing body of scientific evidence reveals that the biological activities of **catharanthine tartrate** extend far beyond its role in oncology. This technical guide provides an in-depth exploration of these non-cancer-related activities, presenting key quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in unlocking the full therapeutic potential of this versatile alkaloid.

Cardiovascular Effects: Vasodilation and Antihypertension

Catharanthine tartrate exhibits significant cardiovascular activity, primarily as a vasodilator and antihypertensive agent.^[1] These effects are mainly attributed to its ability to block L-type voltage-gated calcium channels (VOCCs) in vascular smooth muscle cells, leading to muscle relaxation and a subsequent reduction in blood pressure.^{[2][3]}

Quantitative Data: Vasodilatory and Antihypertensive Effects

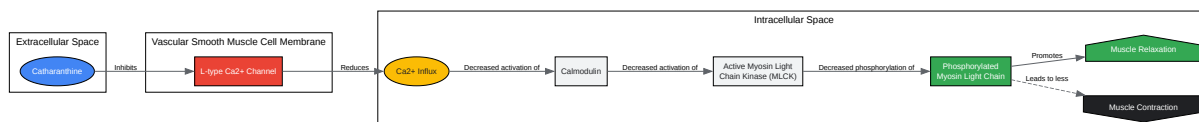
Parameter	Experimental Model	Key Findings	Reference
Vasorelaxation (IC50)	Phenylephrine-precontracted rat aortic rings	28 μ M	[3]
KCl-precontracted rat aortic rings	34 μ M	[3]	
Phenylephrine-precontracted small mesenteric arteries	3 μ M	[3]	
KCl-precontracted small mesenteric arteries	6 μ M	[3]	
L-type Ca ²⁺ Channel Inhibition (IC50)	Vascular smooth muscle cells	8 μ M	
Cardiomyocytes	220 μ M	[3]	[2]
In Vivo Antihypertensive Effect	Anesthetized rats (intravenous administration)	Dose-dependent reduction in blood pressure and heart rate	

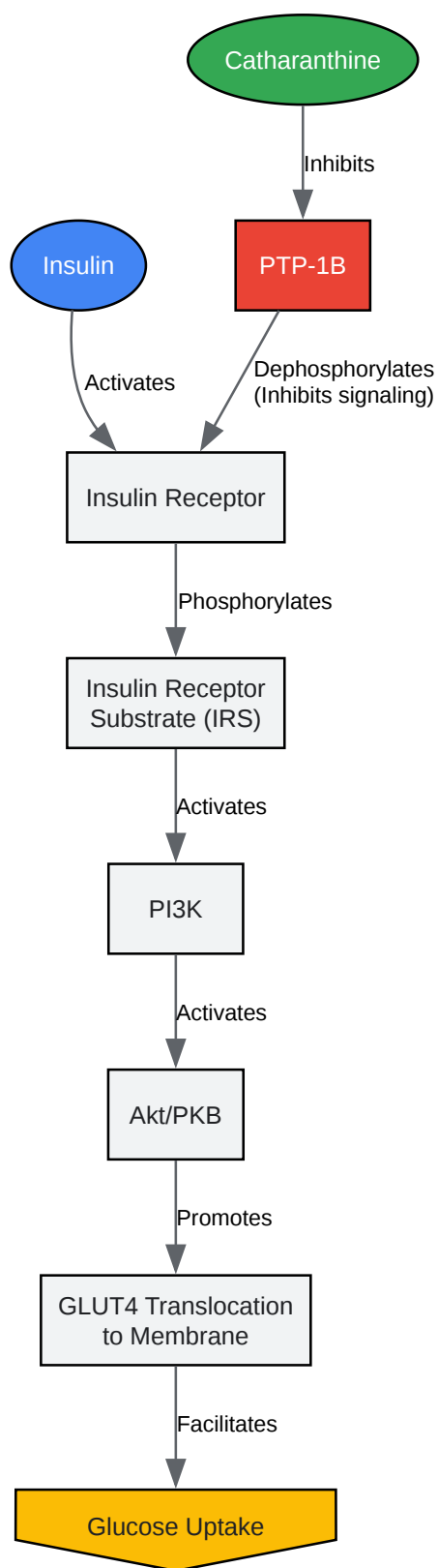
Experimental Protocols

- **Tissue Preparation:** Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and adipose tissues, and 2-3 mm wide rings are cut.
- **Mounting:** Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

- **Equilibration and Contraction:** The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (1 μ M) or KCl (60 mM).
- **Catharanthine Tartrate Application:** Once a stable contraction plateau is reached, **catharanthine tartrate** is cumulatively added to the organ bath in increasing concentrations.
- **Data Acquisition and Analysis:** The isometric tension of the aortic rings is continuously recorded using a force-displacement transducer connected to a data acquisition system. The relaxation induced by **catharanthine tartrate** is expressed as a percentage of the initial contraction.
- **Animal Preparation:** Male spontaneously hypertensive rats (SHR) or normotensive Wistar rats are anesthetized (e.g., with an intraperitoneal injection of urethane and α -chloralose).
- **Catheterization:** The trachea is cannulated to ensure a clear airway. The right carotid artery is cannulated for direct measurement of arterial blood pressure, and the right jugular vein is cannulated for intravenous drug administration.
- **Hemodynamic Monitoring:** The arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously monitored and recorded using a polygraph or a digital data acquisition system.
- **Drug Administration:** After a stabilization period, a single bolus of **catharanthine tartrate** is administered intravenously at various doses.
- **Data Analysis:** The changes in mean arterial pressure (MAP) and heart rate (HR) from the baseline are measured and analyzed to determine the dose-dependent hypotensive effect.

Signaling Pathway: Vasodilation





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